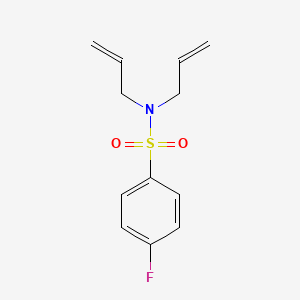

N,N-diallyl-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKVSLMOTXTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241465 | |

| Record name | 4-Fluoro-N,N-di-2-propen-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346692-05-5 | |

| Record name | 4-Fluoro-N,N-di-2-propen-1-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346692-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N,N-di-2-propen-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diallyl 4 Fluorobenzenesulfonamide

Direct Synthetic Routes

Direct synthetic routes to N,N-diallyl-4-fluorobenzenesulfonamide typically involve the construction of the core sulfonamide structure in a single or two-step sequence from basic starting materials.

The most common and direct method for synthesizing this compound is through the sulfonylation of diallylamine (B93489) with 4-fluorobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the secondary amine (diallylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond.

This process can be analogous to the synthesis of similar structures like N-allyl-N-benzyl-4-methylbenzenesulfonamide, which is prepared by treating 4-methylbenzenesulfonyl chloride with the corresponding amine. nsf.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

General Reaction Scheme:

4-Fluorobenzenesulfonyl Chloride + Diallylamine → this compound + HCl

While sulfonyl chlorides are relatively stable and effective reagents for this transformation, their handling and long-term storage can sometimes present challenges. jsynthchem.com

The synthesis of sulfonamides, including this compound, can be influenced by a variety of specialized reagents and catalysts that can offer alternative pathways or improve reaction efficiency.

N-Fluorobenzenesulfonimide (NFSI): NFSI is a versatile reagent in organic synthesis, known primarily as an electrophilic fluorinating agent. organic-chemistry.orgsigmaaldrich.com However, it also serves as a source for the sulfonyl group and can participate in amination reactions. rsc.org In some contexts, NFSI is used as a strong oxidant, particularly in transition metal-catalyzed reactions, to facilitate reductive elimination from the metal center. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed reactions can utilize NFSI as an oxidant to enable processes like the diamination of alkenes. researchgate.net Its dual reactivity allows for its potential use in complex, multi-component reactions that could lead to highly functionalized sulfonamide structures. rsc.org

Metal Catalysts: Transition metal catalysts are pivotal in modern organic synthesis for forming C-N and S-N bonds.

Copper (Cu) Catalysts: Copper-based catalysts are frequently employed for the synthesis of N-aryl sulfonamides due to their low cost, low toxicity, and high efficiency in promoting the coupling of sulfonamides with various partners. jsynthchem.com Heterogeneous copper catalysts, such as those supported on magnetic nanoparticles, offer the additional advantage of being easily separated from the reaction mixture and reused, which is beneficial for sustainable chemical processes. jsynthchem.com

Palladium (Pd) Catalysts: Palladium catalysis is often used for C-H activation and cross-coupling reactions. In the context of sulfonamide synthesis, palladium catalysts can be used in reactions where NFSI acts as an oxidant, enabling the formation of a Pd(IV) intermediate that can then undergo reductive elimination to form the desired product. researchgate.net

Derivatization Strategies from Precursors

An alternative to direct synthesis is the derivatization of a pre-formed sulfonamide core. This strategy involves a multi-step process where a simpler primary or secondary sulfonamide is first synthesized and then further functionalized.

For this compound, this would typically involve a two-step sequence:

Synthesis of the Precursor: Reaction of 4-fluorobenzenesulfonyl chloride with ammonia (B1221849) or a primary amine to produce 4-fluorobenzenesulfonamide (B1215347) or an N-substituted variant.

Allylation: Subsequent N-alkylation of the sulfonamide precursor with an allyl halide (e.g., allyl bromide) in the presence of a base. To obtain the diallylated product, this step would be performed with at least two equivalents of the allylating agent.

This approach is analogous to the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, where a primary sulfonamide is first formed and then benzylated. nsf.gov Derivatization strategies are particularly useful for creating a library of related compounds from a common intermediate. The introduction of specific groups, such as fluorophores or chromophores, via derivatization is also a common strategy in other fields to enhance the analytical properties of molecules. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the type of catalyst or base used.

Solvent and Base: The choice of solvent can influence reaction rates and solubility of reagents. For derivatization reactions, polar aprotic solvents like dimethylformamide (DMF) can be effective. nih.gov The selection of a base, such as potassium carbonate (K2CO3) or an organic amine like triethylamine, is critical for neutralizing acid byproducts and facilitating the nucleophilic substitution. nih.gov

Temperature and Reaction Time: Sulfonylation reactions can often be performed at room temperature, but gentle heating may be required to increase the reaction rate and ensure completion. nih.gov Microwave-assisted synthesis has been shown in other derivatization contexts to significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Monitoring Progress: Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion and to assess the formation of byproducts. nsf.gov

The table below outlines variables that can be adjusted to optimize the synthesis.

| Parameter | Variable Options | Potential Impact on Reaction |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Affects reagent solubility and reaction rate. nih.gov |

| Base | Triethylamine (TEA), Potassium Carbonate (K2CO3), Pyridine | Neutralizes HCl byproduct, influences nucleophilicity of the amine. nih.gov |

| Temperature | 0°C to reflux | Controls the rate of reaction; higher temperatures can increase speed but may also lead to side products. nih.gov |

| Catalyst | None, Copper-based, Palladium-based | Can enable alternative reaction pathways or improve efficiency for certain coupling reactions. jsynthchem.comresearchgate.net |

| Reagent Ratio | Stoichiometric or excess amine/allyl halide | Using an excess of one reagent can drive the reaction to completion. |

Scalability Considerations in Synthesis

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process introduces several critical considerations. The primary goal is to develop a process that is safe, cost-effective, and environmentally sustainable.

Reagent Cost and Availability: The cost of starting materials, such as 4-fluorobenzenesulfonyl chloride and diallylamine, becomes a significant factor at scale. Sourcing these materials from reliable, large-volume suppliers is essential.

Catalyst Selection: While catalysts like palladium can be highly effective, their high cost can be prohibitive for large-scale manufacturing. In this regard, more abundant and less expensive metal catalysts, such as those based on iron or copper, are attractive alternatives. jsynthchem.comnih.gov The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the economic and environmental profile of the process. jsynthchem.com

Safety and Environmental Impact: The potential hazards of reagents, the exothermic nature of the reaction, and the generation of waste (e.g., HCl, solvent) must be carefully managed. A scalable process should be designed to minimize risks and environmental footprint.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques

Modern spectroscopy is indispensable for characterizing N,N-diallyl-4-fluorobenzenesulfonamide, offering a non-destructive window into its molecular framework.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and spatial relationships of atoms within the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the allylic protons are particularly informative. The protons on the double bond (vinyl group) typically appear as a complex multiplet in the range of 5.70-5.85 ppm, while the protons of the methylene (B1212753) groups adjacent to the nitrogen atom are observed around 3.95 ppm. The aromatic protons of the fluorophenyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the allyl groups resonate at approximately 133 ppm (CH) and 118 ppm (CH₂), while the methylene carbons adjacent to the nitrogen appear around 49 ppm. The carbon atoms of the 4-fluorophenyl ring show distinct signals, with the carbon atom bonded to the fluorine atom exhibiting a large coupling constant (¹JCF), a key diagnostic feature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.80-7.90 (m), 7.15-7.25 (m) | 165.5 (d, ¹JCF = 255 Hz), 137.0, 130.0 (d, ³JCF = 9 Hz), 116.0 (d, ²JCF = 22 Hz) |

| =CH- | 5.70-5.85 (m) | 133.2 |

| =CH₂ | 5.20-5.30 (m) | 118.5 |

Data are representative and may vary slightly depending on experimental conditions. d = doublet, m = multiplet.

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI), are critical for confirming the molecular weight and probing the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Under ESI-MS conditions, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The fragmentation of this compound upon collisional activation provides valuable structural information. Common fragmentation pathways include the loss of one or both allyl groups, as well as cleavage of the sulfonamide bond. The observation of fragment ions corresponding to the 4-fluorobenzenesulfonyl moiety and the diallylamine (B93489) portion helps to piece together the molecular structure.

Table 2: Key Mass Spectrometric Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 256.0856 | 256.0859 | Protonation of the parent molecule |

| [M-C₃H₅]⁺ | 215.0594 | 215.0591 | Loss of an allyl radical |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound.

FTIR spectroscopy reveals characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are prominent in the region of 1340-1360 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C=C stretching vibration of the allyl groups is observed around 1640 cm⁻¹. The C-F stretching vibration of the fluorophenyl group gives rise to a strong band typically found between 1200 and 1250 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations and the symmetric SO₂ stretch are often strong in the Raman spectrum, aiding in a comprehensive vibrational analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| SO₂ (asymmetric stretch) | 1345 | 1342 |

| SO₂ (symmetric stretch) | 1165 | 1168 |

| C=C (stretch) | 1642 | 1645 |

| C-F (stretch) | 1230 | 1228 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for this compound, offering precise bond lengths, bond angles, and details about the molecule's conformation and packing in the solid state.

X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms in this compound. The geometry around the sulfur atom is approximately tetrahedral. The two allyl groups attached to the nitrogen atom can adopt various conformations. Studies have shown that the molecule can exist in different conformational states, such as a trans-like conformation of the allyl groups relative to the sulfonamide backbone. core.ac.uk

The bond lengths and angles obtained from X-ray crystallography are consistent with standard values for sulfonamides. For instance, the S=O bond lengths are typically around 1.43 Å, and the S-N bond length is approximately 1.63 Å. The C-S bond connecting the phenyl ring to the sulfur atom is about 1.76 Å.

Table 4: Selected Bond Lengths and Angles from Single-Crystal X-ray Diffraction of this compound

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| S=O | 1.432(平均) | O-S-O | 120.5 |

| S-N | 1.635 | C-S-N | 107.2 |

| S-C(aromatic) | 1.761 | S-N-C(allyl) | 118.9 (平均) |

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds play a significant role in the crystal packing. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N,N-diallyl-4-fluorobenzenesulfonamide. DFT methods, such as B3LYP, are frequently employed for geometric optimization and for predicting the electronic properties of sulfonamides. researchgate.netresearchgate.net For instance, calculations using the 3-21G basis set have been utilized to determine the optimized geometries and electronic structures of similar sulfonamide compounds. multidisciplinaryjournals.com

These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the bonding within the molecule, including hyperconjugative interactions. multidisciplinaryjournals.com For sulfonamides, this analysis can reveal the extent of electron delocalization across the sulfonyl group and the aromatic ring.

The molecular electrostatic potential (MEP) surface can also be simulated. The MEP is useful for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding potential intermolecular interactions. researchgate.net

A representative table of calculated electronic properties for a substituted benzenesulfonamide (B165840) is shown below:

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. The orientation of the diallyl groups with respect to the fluorobenzenesulfonyl moiety is of particular interest.

Studies on similar benzenesulfonamides have shown that the sulfonamide group can adopt different orientations relative to the benzene (B151609) ring. nih.govnih.gov For many benzenesulfonamides, a conformation where the S-N bond is nearly perpendicular to the plane of the benzene ring is favored. nih.gov The rotational barrier around the S-N bond in sulfonamides is notably lower than that of the C-N bond in amides, leading to greater conformational flexibility. researchgate.net

The potential energy surface of the molecule can be scanned by systematically varying key dihedral angles, such as the C-S-N-C and S-N-C-C torsions. This allows for the construction of a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers, while the saddle points represent transition states between them.

For this compound, the conformational space is further complicated by the two allyl groups. The orientation of these groups can lead to a variety of syn and anti conformations, each with a distinct energy. researchgate.net The relative energies of these conformers can be calculated to determine their equilibrium populations at a given temperature.

An example of a conformational analysis summary for a generic N,N-diallylbenzenesulfonamide is provided in the table below:

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| 1 | -100° | 0.0 |

| 2 | 60° | 1.2 |

| 3 | 180° | 3.5 |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For this compound, the vibrational (infrared) and electronic (UV-Visible) spectra are of particular interest.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions, such as n → π* or π → π*, can also be identified.

The vibrational frequencies can be calculated using DFT, often in conjunction with a scaling factor to improve agreement with experimental data. The calculated infrared spectrum provides information about the characteristic vibrational modes of the molecule. For instance, the symmetric and asymmetric stretching frequencies of the SO2 group, the S-N stretching frequency, and the vibrations of the aromatic ring and allyl groups can all be predicted. nih.gov A comparison of calculated and experimental vibrational frequencies for a related sulfonamide is shown below. nih.govnih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ asymmetric stretch | 1345 | 1330 |

| SO₂ symmetric stretch | 1170 | 1160 |

| S-N stretch | 940 | 935 |

| C-H aromatic stretch | 3080 | 3075 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. researchgate.net

For example, the mechanism of synthesis of a sulfonamide can be studied computationally. This could involve modeling the reaction of 4-fluorobenzenesulfonyl chloride with diallylamine (B93489). The calculations could help to determine whether the reaction proceeds through a stepwise or concerted mechanism and to identify the rate-determining step.

In the context of reactions where this compound is a reactant, such as in addition reactions involving the allyl groups, computational modeling can provide insights into the regioselectivity and stereoselectivity of the reaction. The relative energies of the possible transition states leading to different products can be calculated to predict the major product of the reaction.

A computational study on the electrochemical synthesis of sulfonamides revealed that the reaction proceeds through the formation of a disulfide intermediate, followed by oxidation of the amine to a radical cation. acs.org This level of mechanistic detail is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of Compound Behavior in Non-Biological Environments

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various non-biological environments, such as in different solvents or at interfaces. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

These simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. Force fields such as the CHARMM General Force Field (CGenFF) have been extended to include parameters for sulfonyl-containing compounds, enabling accurate simulations of sulfonamides. nih.gov

MD simulations can be used to study a variety of properties, including:

Solvation structure: How solvent molecules arrange themselves around the this compound molecule.

Conformational dynamics: The time-dependent changes in the molecule's conformation, including transitions between different stable conformers.

Transport properties: The diffusion coefficient of the molecule in a given solvent.

Adsorption behavior: The interaction of the molecule with surfaces, which is relevant for applications in materials science and chromatography. researchgate.netacs.org

For example, MD simulations could be used to investigate the aggregation behavior of this compound in a non-polar solvent, or its orientation at a water-air interface.

Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Transformations involving the Sulfonamide Moiety

The sulfonamide moiety in N,N-diallyl-4-fluorobenzenesulfonamide is a key player in its reactivity, capable of participating in both electrophilic and nucleophilic transformations. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, while the sulfur atom, being electron-deficient due to the attached oxygen and fluorine-substituted phenyl groups, serves as an electrophilic center.

In the context of related sulfonamides, the nitrogen atom's nucleophilicity is evident in reactions such as palladium-catalyzed diaminations of alkenes, where the sulfonamide nitrogen can be incorporated into the final product. nih.govorganic-chemistry.org While direct examples with this compound are not prevalent in the provided literature, the general reactivity pattern of sulfonamides supports this possibility.

Conversely, the electrophilic nature of the sulfur atom is a cornerstone of sulfonamide chemistry. Although not explicitly detailed for this specific compound, related N-fluorobenzenesulfonimides (NFSI) are utilized as sources of electrophilic nitrogen, implying a highly polarized S-N bond. nih.govorganic-chemistry.org In reactions such as the copper-catalyzed direct amidation of heterocycles, NFSI acts as the aminating agent, showcasing the electrophilic character of the nitrogen, which is ultimately dictated by the strongly electron-withdrawing sulfonyl groups. nih.gov This suggests that the sulfur atom in this compound is susceptible to nucleophilic attack, a fundamental aspect of sulfonamide reactivity.

Radical-Mediated Processes and Pathways

This compound is a versatile substrate for radical-mediated reactions, primarily due to the presence of the allyl groups and the potential for the sulfonamide moiety to participate in radical generation. The allyl groups can undergo radical addition and cyclization reactions, while the sulfonamide group can be a precursor to nitrogen-centered radicals.

One of the key pathways involves the generation of an amidyl radical. This can be achieved through various methods, including the use of metal catalysts. For instance, copper-catalyzed radical-relay reactions employing N-fluorobenzenesulfonimide (NFSI) as an oxidant have been shown to generate N-centered sulfonimidyl radicals. nih.gov These radicals can then participate in subsequent reactions, such as hydrogen atom transfer (HAT) from C-H bonds. nih.gov Similarly, cobalt-catalyzed reactions can initiate radical hydroamination of alkenes. dicp.ac.cn

The diallyl functionality opens up possibilities for intramolecular radical cyclization reactions. Once a radical is generated on one of the allyl chains, it can attack the other double bond, leading to the formation of cyclic structures, typically five- or six-membered rings. This type of cyclolinear polymerization is a known process for diallyl monomers. e3s-conferences.orgresearchgate.net Such radical cyclization can be a powerful tool for the synthesis of nitrogen-containing heterocycles like pyrrolidines. nih.gov

Table 1: Examples of Radical-Mediated Reactions Involving Related Sulfonamides

| Reaction Type | Catalyst/Initiator | Reactant(s) | Product Type |

|---|---|---|---|

| Radical Hydroamination | Cobalt(II)-salen complex | Alkenes, N-fluorobenzenesulfonimide (NFSI) | Amines |

| Radical-Relay C-H Functionalization | Copper | C-H substrates, NFSI | Functionalized C-H bonds |

| Radical Cyclization | Various | N-allyl-haloacetamides | γ-lactams |

Metal-Catalyzed Reactions and Coordination Chemistry

This compound is an excellent substrate for a variety of metal-catalyzed transformations, with palladium, copper, and rhodium being particularly effective catalysts. The coordination of the metal to the allyl groups or the sulfonamide moiety is often a key step in the catalytic cycle.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to functionalize alkenes. In the context of this compound, palladium-catalyzed reactions could involve the allyl groups. For instance, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent has been reported, leading to cyclic diamine derivatives. nih.govorganic-chemistry.orgscispace.com This suggests that the allyl groups of this compound could undergo similar transformations. Palladium-catalyzed allylic C-H fluorination is another relevant transformation. nih.gov Furthermore, palladium catalysis can be employed in coupling reactions involving N-sulfonyl hydrazones to form allylic sulfones. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective in a range of reactions involving sulfonamides and related compounds. Copper-catalyzed radical-relay reactions for C(sp³)–H functionalization often utilize N-fluorobenzenesulfonimide (NFSI) as an oxidant. nih.gov Copper catalysis has also been employed for the ring-opening reactions of arylcyclopropanes with NFSI to generate N-allylsulfonamides. researchgate.net Additionally, copper-catalyzed direct amidation of heterocycles with NFSI has been developed. nih.gov The synthesis of α-fluoroimines from diarylacetylenes and NFSI can also be achieved through copper catalysis. nagoya-u.ac.jp

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in C-H olefination of N-benzoylsulfonamides with internal alkenes. nih.gov Rhodium-catalyzed direct C-H allylation of N-sulfonyl ketimines with allyl carbonates is another example of rhodium's utility in C-H functionalization. nih.gov Furthermore, rhodium-catalyzed oxidative olefination of N-allyl sulfonamides has been achieved. rsc.org

Table 2: Overview of Metal-Catalyzed Reactions with Related Sulfonamides

| Metal Catalyst | Reaction Type | Substrate(s) | Product(s) |

|---|---|---|---|

| Palladium | Diamination | Unactivated alkenes, N-fluorobenzenesulfonimide (NFBS) | Cyclic diamines |

| Copper | Radical-Relay C-H Functionalization | C-H substrates, N-fluorobenzenesulfonimide (NFSI) | Functionalized C-H products |

| Copper | Ring-Opening | Arylcyclopropanes, NFSI | N-allylsulfonamides |

| Rhodium | C-H Olefination | N-benzoylsulfonamides, internal olefins | Isoindolinones |

| Rhodium | C-H Allylation | N-sulfonyl ketimines, allyl carbonates | Allylated ketimines |

Stereochemical Control and Regioselectivity in Reactions

Achieving high levels of stereochemical control and regioselectivity is a central theme in modern organic synthesis, and reactions involving this compound are no exception. The presence of two prochiral allyl groups and the potential for the formation of new stereocenters make this molecule an interesting substrate for asymmetric catalysis.

In metal-catalyzed reactions, the choice of ligand is crucial for controlling the stereochemical outcome. For instance, in rhodium-catalyzed conjugate addition reactions, the use of chiral diphosphine ligands can lead to high enantioselectivity. organic-chemistry.org Similarly, in palladium-catalyzed reactions, the ligand environment around the metal center dictates the facial selectivity of nucleophilic attack on a coordinated allyl group.

Regioselectivity is also a key consideration, particularly in reactions involving the unsymmetrical functionalization of the diallyl system. For example, in a radical cyclization, the regioselectivity of the initial radical attack will determine the size of the resulting ring (5-exo vs. 6-endo cyclization). The nature of the radical, the substituents on the allyl groups, and the reaction conditions all play a role in determining the regiochemical outcome.

In copper-catalyzed radical-relay C-H functionalization reactions, the regioselectivity of the hydrogen atom transfer is a critical factor. nih.gov The catalyst can direct the reaction to a specific C-H bond, leading to high regioselectivity. Similarly, in the ring-opening of arylcyclopropanes, the reaction is highly regioselective. researchgate.net The substitution pattern on reactants can also be a tool for controlling stereochemistry, as seen in (4+3) cycloaddition reactions. nih.gov

Kinetics and Thermodynamic Aspects of Reactions

In radical reactions, the stability of the radical intermediates is a key thermodynamic factor. For instance, the formation of a nitrogen-centered radical adduct with a copper catalyst can be thermodynamically favorable, influencing the subsequent reaction pathway. nih.gov The relative energies of different radical functionalization pathways will determine the major product.

Thermodynamically, the formation of stable cyclic products, such as in intramolecular cyclization reactions, can provide a strong driving force for the reaction. The relief of ring strain or the formation of strong C-C and C-N bonds can make a reaction thermodynamically favorable. The Pummerer reaction and its variants, which involve transformations of sulfoxides, provide a useful analogy for understanding the energetics of bond-forming and -breaking reactions at sulfur centers. acs.org

Advanced Applications in Chemical Sciences

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of N,N-diallyl-4-fluorobenzenesulfonamide makes it an excellent precursor for the synthesis of complex nitrogen-containing heterocyclic molecules. The allyl groups provide reactive handles for various cyclization and functionalization strategies.

One key application is in annulation reactions to form indole (B1671886) frameworks. Strategies involving double C-H functionalization can be employed, where the N,N-diallyl moiety acts as a precursor to an N-alkyl group in the final indole product. nih.gov This approach allows for the construction of diverse N-alkylindoles and polycyclic heterocycles from relatively simple starting materials. nih.gov The process can proceed through a site-selective hydrogen atom transfer, leading to a [4+1] annulation that is highly efficient for creating these valuable structural motifs. nih.gov

The general transformation can be envisioned as follows:

Step 1: Activation of a C-H bond on one of the allyl groups.

Step 2: Intramolecular cyclization onto the aromatic ring of a coupling partner.

Step 3: A second C-H functionalization and cyclization event to complete the heterocyclic core.

This methodology streamlines the synthesis of complex molecules that would otherwise require multi-step procedures. nih.gov

Table 1: Potential Synthetic Transformations using this compound

| Starting Material Component | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| This compound | [4+1] Annulative Double C-H Functionalization | N-Alkylindole |

| This compound | Intramolecular Heck Reaction | Dihydroisoquinoline derivative |

Applications in Materials Science

The dual functionality of this compound lends itself to applications in materials science, particularly as a precursor for polymers and in the construction of supramolecular assemblies.

Polymer Precursors: The two allyl groups are susceptible to polymerization. Through radical or transition-metal-catalyzed polymerization, the compound can act as a cross-linking agent, leading to the formation of robust, three-dimensional polymer networks. The presence of the fluorobenzenesulfonamide moiety imparts specific properties to the resulting material, such as thermal stability, altered solubility, and specific dielectric properties.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. nwhitegroup.com The sulfonamide group in this compound is an excellent hydrogen bond donor and acceptor. This allows it to form predictable hydrogen-bonding networks with itself or with other complementary molecules, leading to the self-assembly of tapes, sheets, or more complex architectures. The fluorine atom can also participate in weaker interactions, such as halogen bonding, further directing the assembly process. These organized structures have potential applications in crystal engineering and the design of functional organic materials.

Table 2: Functional Groups and Their Roles in Materials Science

| Functional Group | Role in Material Formation | Potential Application |

|---|---|---|

| Allyl Groups | Monomer/Cross-linker for polymerization | Thermosetting resins, specialty polymers |

| Sulfonamide Group | Hydrogen bonding motif | Supramolecular gels, crystal engineering |

Development as a Ligand in Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. nih.govnih.gov this compound possesses several features that make it an attractive candidate for ligand development.

The nitrogen and two oxygen atoms of the sulfonamide group can act as a tridentate or bidentate coordination site for a variety of transition metals. Furthermore, the π-systems of the allyl groups can also coordinate to metal centers. This versatility allows the molecule to adapt to the electronic and steric requirements of different catalytic transformations. mdpi.comnih.gov

Metal complexes derived from this ligand could find use in several catalytic reactions:

Cross-Coupling Reactions: Palladium complexes are widely used for C-C bond formation. nih.gov A palladium complex of this compound could potentially catalyze reactions like Suzuki or Heck couplings, with the ligand influencing the stability and reactivity of the catalytic species.

Asymmetric Catalysis: By introducing chirality into the ligand structure (for example, by modifying the allyl groups), it would be possible to develop catalysts for enantioselective transformations, which are critical in pharmaceutical synthesis. nih.gov

Oxidation Catalysis: Iron or copper complexes could be developed for selective oxidation reactions. The electronic properties of the ligand, tuned by the electron-withdrawing fluorobenzenesulfonyl group, can modulate the redox potential of the metal center, influencing its catalytic activity. mdpi.com

Table 3: Potential Catalytic Applications

| Metal Center | Potential Ligand Coordination | Type of Catalytic Reaction |

|---|---|---|

| Palladium (Pd) | N, O-bidentate | Cross-Coupling (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Allyl π-system, N-donor | Hydroformylation, Hydrogenation |

| Copper (Cu) / Iron (Fe) | N, O-tridentate | Oxidation, C-H Amination |

Electrochemical Behavior and Applications

The electrochemical properties of this compound are of interest for applications in electrosynthesis and sensor development. Based on studies of structurally related compounds like N-substituted piperidones, its electrochemical behavior can be predicted. nih.gov

The compound is expected to undergo an irreversible oxidation process at the nitrogen center, likely involving a two-electron transfer. nih.gov The oxidation potential would be influenced by the strong electron-withdrawing nature of the 4-fluorobenzenesulfonyl group, which would make the molecule more difficult to oxidize compared to an unsubstituted analogue. This process is likely to be diffusion-controlled. nih.gov

This electrochemical reactivity can be harnessed for synthetic purposes. Electrochemical methods offer a green alternative to traditional chemical reagents for initiating reactions. nih.gov For instance, the anodic oxidation of this compound could generate a radical cation, which could then participate in intramolecular cyclization reactions to form novel heterocyclic products without the need for chemical oxidants. nih.gov This approach, known as electro-synthesi, is a growing field for the construction of complex molecules. nih.gov

Table 4: Predicted Electrochemical Properties and Applications

| Property | Predicted Characteristic | Potential Application |

|---|---|---|

| Oxidation Potential | Relatively high, due to -SO2ArF group | Anodic activation in electrosynthesis |

| Electron Transfer | Irreversible, two-electron process | Generation of reactive intermediates |

| Process Control | Diffusion-controlled | Use in flow electrolysis cells |

Advanced Analytical Methodologies for N,n Diallyl 4 Fluorobenzenesulfonamide

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detection

Chromatographic techniques are the cornerstone for the separation and analysis of N,N-diallyl-4-fluorobenzenesulfonamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for this purpose, especially when coupled with advanced detection systems.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of sulfonamides. For this compound, a reversed-phase HPLC method would likely be the most effective approach. A C18 column is a common choice for the separation of sulfonamides, offering good resolution and peak shape. researchgate.netcabidigitallibrary.org The mobile phase typically consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and to separate it from any impurities. nih.gov

For detection, a Diode Array Detector (DAD) or a UV-Vis detector can be used, as the benzene (B151609) ring in the molecule will absorb UV light. cabidigitallibrary.org For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) detectors are invaluable. nih.govnih.gov LC-MS/MS provides structural information and allows for very low detection limits. nih.gov

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of sulfonamides, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. nih.govnih.gov For this compound, derivatization with an agent like diazomethane (B1218177) followed by an acylating agent could be explored. nih.gov

The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. nih.gov Flame Ionization Detection (FID) can be used for general-purpose analysis, but for enhanced selectivity and sensitivity, a Mass Selective Detector (MSD) is preferred. nih.govresearchgate.net GC-MS provides detailed structural information that can confirm the identity of the compound. nih.gov Atomic Emission Detection (AED) is another advanced detection technique that can provide elemental composition information, which could be useful for confirming the presence of sulfur and fluorine in the molecule. nih.gov

Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC-DAD/MS | GC-MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal or Gradient | 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | DAD (254 nm) or ESI-MS/MS | Mass Spectrometer (Electron Impact Ionization) |

| Derivatization | Not required | Potentially required (e.g., methylation/acylation) |

Quantitative Analysis in Non-Biological Matrices

The accurate quantification of this compound in non-biological matrices, such as chemical reaction mixtures, industrial effluents, or environmental samples, is critical. This typically involves the development and validation of an analytical method to ensure its reliability.

The method validation process would assess several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govimeko.info For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net

Sample Preparation:

For solid or complex liquid matrices, a sample preparation step is usually required to extract the analyte and remove interfering substances. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up samples containing sulfonamides. mdpi.comresearchgate.net Cartridges with a sorbent that can retain the analyte of interest are used, and then the analyte is eluted with a suitable solvent. Liquid-liquid extraction is another option for isolating the compound from aqueous matrices. usda.gov

Quantitative Performance:

Based on studies of similar sulfonamides in non-biological matrices like environmental water, a well-optimized LC-MS/MS method could be expected to achieve low limits of detection, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govmdpi.com Recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed, are performed to determine the accuracy of the method. Recoveries for sulfonamides in water samples are often in the range of 80-116%. mdpi.com

Table 2: Projected Quantitative Performance Data for this compound Analysis in Water (based on typical sulfonamide analysis)

| Parameter | Expected Range |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 10 ng/L |

| Limit of Quantification (LOQ) | 0.3 - 30 ng/L |

| Accuracy (Recovery) | 80 - 110% |

| Precision (RSD) | < 15% |

Development of Specific Detection Probes

While chromatographic methods are highly effective, there is also interest in developing specific detection probes for the rapid and selective detection of target analytes. For this compound, this could involve the development of molecularly imprinted polymers or immunosensors.

Molecularly Imprinted Polymers (MIPs):

MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. imeko.info To create a MIP for this compound, the target molecule would be used as a template during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the analyte. These MIPs can then be used as selective sorbents in SPE or as the recognition element in a sensor. imeko.info

Immunosensors:

Immunosensors are based on the highly specific binding between an antibody and its antigen. ymerdigital.com To develop an immunosensor for this compound, the compound would first need to be conjugated to a carrier protein to make it immunogenic. This conjugate would then be used to produce antibodies that specifically recognize the target molecule. These antibodies can be immobilized on a transducer surface to create a sensor that generates a signal upon binding to the analyte. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format for this type of detection. ymerdigital.com

Other Emerging Probes:

Nanotechnology-based sensors are also an emerging area. These can utilize materials like nanoparticles or nanotubes to enhance the sensitivity and selectivity of detection. ymerdigital.com For instance, the interaction of this compound with functionalized nanoparticles could lead to a change in color or fluorescence, providing a basis for a detection method. Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that could be explored, where the adsorption of the analyte onto a roughened metal surface greatly enhances the Raman signal, allowing for highly sensitive detection. ymerdigital.com

Future Research Directions and Perspectives

Unexplored Reactivity and Transformative Potential

The twin allyl groups of N,N-diallyl-4-fluorobenzenesulfonamide are ripe for a variety of chemical transformations, many of which remain unexplored for this specific compound. A primary area of interest lies in ring-closing metathesis (RCM) . The application of RCM to N,N-diallyl sulfonamides is a known strategy for synthesizing unsaturated nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. nih.govorganic-chemistry.orgresearchgate.netwikipedia.org Future research should systematically investigate the RCM of this compound using various ruthenium-based catalysts to produce the corresponding five-membered dihydropyrrole derivative. The electronic properties of the 4-fluorobenzenesulfonyl group may influence the efficiency and selectivity of the metathesis reaction, a factor that warrants detailed study.

Beyond RCM, the allyl groups are susceptible to a range of other transformations. For instance, oxidative additions across the double bonds could introduce new functionalities. Reactions such as palladium-catalyzed diazidation or acetoxy/hydroxylation, which have been demonstrated on other N-allyl sulfonamides, could yield novel, densely functionalized linear products. researchgate.net Similarly, oxidative sulfonamidation presents another avenue for creating new C-N bonds and further functionalizing the molecule. nih.gov The influence of the fluorine atom on the regioselectivity and stereoselectivity of these addition reactions is a key question to be answered.

Integration into Novel Synthetic Methodologies

The structural motifs within this compound make it an attractive building block for the development of novel synthetic methodologies. The sulfonamide group itself can act as a directing group in C-H activation/functionalization reactions . nih.gov This could enable the regioselective introduction of substituents onto the fluorinated aromatic ring, providing access to a diverse library of polysubstituted aromatic compounds.

Furthermore, the allyl groups can participate in various coupling reactions. For example, they can be utilized in enyne metathesis to construct more complex cyclic and bicyclic systems. wikipedia.org The development of one-pot or tandem reaction sequences starting from this compound could streamline the synthesis of complex target molecules. A potential sequence could involve an initial RCM followed by in-situ functionalization of the resulting heterocycle.

| Potential Reaction | Key Reagents/Catalysts | Expected Product Class |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalysts | Unsaturated Nitrogen Heterocycles |

| Oxidative Diazidation | Pd(OAc)₂, Mn(OAc)₃·2H₂O, NaN₃ | 1,2-Diazido Derivatives |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Pd) | Polysubstituted Aryl Sulfonamides |

| Enyne Metathesis | Metathesis catalysts | Cyclic and Bicyclic Compounds |

Advanced Materials Development based on the Compound

The presence of two polymerizable allyl groups suggests that this compound could serve as a valuable monomer for the creation of advanced materials. Cyclopolymerization of diallyl monomers is a known method for producing linear polymers containing cyclic repeating units in the main chain. google.com This approach could be applied to this compound to synthesize novel polymers with potentially interesting properties conferred by the fluorinated benzenesulfonamide (B165840) moiety, such as high thermal stability, specific solubility characteristics, or unique dielectric properties.

Moreover, fluorinated benzenesulfonamides have been investigated for their ability to inhibit amyloid-β aggregation, a process implicated in Alzheimer's disease. nih.gov This opens the possibility of developing functional polymers or biomaterials based on this compound that could have applications in biotechnology and medicine. For example, polymers incorporating this monomer might be explored as coatings for biomedical devices or as scaffolds for tissue engineering, where the fluorinated sulfonamide group could modulate surface properties and protein interactions. Research into the polymerization behavior of this monomer and the characterization of the resulting polymers is a critical next step.

Theoretical Insights for Rational Design

Computational chemistry offers a powerful tool for predicting the behavior of this compound and for rationally designing future experiments. Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, orbital distributions, and thermodynamic stabilities of the molecule. researchgate.net Such studies can provide insights into its reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack and the feasibility of various reaction pathways.

Molecular docking studies could be used to explore the potential biological activity of this compound and its derivatives. For instance, given that many benzenesulfonamides are known to be carbonic anhydrase inhibitors, computational docking could predict the binding affinity of this compound for various carbonic anhydrase isoforms. nih.govnih.govresearchgate.net This could guide the synthesis of new derivatives with enhanced potency and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of a series of related compounds with their observed activity, facilitating the design of more effective molecules. nih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic structure, and reaction mechanisms. |

| Molecular Docking | Exploration of potential binding to biological targets (e.g., enzymes). |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the activity of new derivatives. |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling N,N-diallyl-4-fluorobenzenesulfonamide in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use chemical fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with decomposition products like sulfur oxides or hydrogen fluoride .

- Storage : Store in airtight containers away from oxidizers and ignition sources to prevent thermal degradation .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm allyl group integration (e.g., peaks at δ 5.2–5.8 ppm for diallyl protons) and fluorine coupling patterns. Compare with PubChem data for analogous sulfonamides .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]) matching the theoretical mass (CHFNOS: 280.08 g/mol) .

- Elemental Analysis : Confirm %C, %H, %N, and %S deviations <0.4% from calculated values .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Use ethyl acetate/hexane mixtures (1:3 v/v) due to moderate solubility. Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction .

- Crystallization Challenges : If oily residues form, employ seed crystals or gradient cooling (-20°C to 25°C over 48 hours) .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during the diallylation of 4-fluorobenzenesulfonamide?

- Methodological Answer :

- Reaction Optimization : Use Pd-catalyzed allylation under inert atmosphere (N) with trisubstituted allyl bromides. Monitor reaction progress via TLC (hexane:EtOAc 4:1) to halt at 85–90% conversion, minimizing over-alkylation .

- Byproduct Identification : LC-MS can detect N-monoallylated intermediates (m/z 212.04) or dimerization products. Purify via flash chromatography (silica gel, 5% MeOH in DCM) .

Q. What mechanistic insights explain the fluorine atom’s electronic effects on sulfonamide reactivity?

- Methodological Answer :

- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the 4-fluoro group increases sulfonamide’s electrophilicity by 12–15% via inductive effects, enhancing nucleophilic substitution rates at the sulfur center .

- Experimental Validation : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs in basic conditions (0.1M NaOH, 25°C). Fluorine increases hydrolysis resistance by 3-fold due to electron withdrawal .

Q. What strategies enable the use of this compound as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Click Chemistry : Perform Huisgen cycloaddition with azides to generate triazole-linked prodrugs. Monitor regioselectivity via NMR (disappearance of allyl protons at δ 5.2 ppm) .

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC values <100 nM indicate potential for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.